molecular formula C17H22N2O3 B14768846 4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid

4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B14768846
M. Wt: 302.37 g/mol
InChI Key: AAMUQXKHISCOSP-UHFFFAOYSA-N
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Description

4-(3-Benzylureido)bicyclo[222]octane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic bases, oxidizing agents, and reducing agents. Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

4-(benzylcarbamoylamino)bicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C17H22N2O3/c20-14(21)16-6-9-17(10-7-16,11-8-16)19-15(22)18-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,20,21)(H2,18,19,22)

InChI Key

AAMUQXKHISCOSP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)NC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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